molecular formula C13H22ClNO3 B1672231 Isoetharine hydrochloride S/F CAS No. 2576-92-3

Isoetharine hydrochloride S/F

Cat. No. B1672231
CAS RN: 2576-92-3
M. Wt: 275.77 g/mol
InChI Key: MUFDLGGSOCHQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoetharine hydrochloride S/F is a relatively selective beta-2 adrenergic agonist . It is a catechol-like agent and a fast-acting bronchodilator used for emphysema, bronchitis, and asthma . It is also known as a selective short-acting β2 adrenoreceptor agonist .


Synthesis Analysis

The synthesis of Isoetharine hydrochloride S/F involves modification of the parent molecule of catecholamines, called β-phenyl-ethyl-amine . This modification yields drugs with high affinity and increased receptor specificity with an improved pharmacokinetic profile .


Molecular Structure Analysis

The molecular structure of Isoetharine hydrochloride S/F is represented by the chemical formula C13H21NO3 . The average weight is 239.3107 . The structure is available for viewing in 3D on DrugBank .


Chemical Reactions Analysis

Isoetharine hydrochloride S/F acts as a beta-adrenergic receptor agonist . While it demonstrates more selectivity towards beta-2 adrenergic receptors, it still binds to beta-1 adrenergic receptors and thus may be associated with beta-1-mediated adverse events .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isoetharine hydrochloride S/F are primarily related to its chemical structure, functional groups, and degradation . The chemistry of this biomaterial directly contributes to its interaction with biological environments .

Future Directions

Isoetharine hydrochloride S/F controls symptoms of asthma and other lung diseases but does not cure them . It is very important to use the inhaler or nebulizer properly, so that the medicine gets into the lungs . Your doctor may want you to use a spacer with your inhaler . It is also important to seek medical attention if you notice that you require more than your usual or more than the maximum amount of any asthma medication in a 24-hour period .

properties

IUPAC Name

4-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H/t10-,13+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFDLGGSOCHQOC-HTKOBJQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948629
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bronkosol

CAS RN

2576-92-3
Record name 1,2-Benzenediol, 4-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-, hydrochloride (1:1), rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2576-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoetharine hydrochloride [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOETHARINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V8U784H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoetharine hydrochloride S/F
Reactant of Route 2
Isoetharine hydrochloride S/F
Reactant of Route 3
Isoetharine hydrochloride S/F
Reactant of Route 4
Isoetharine hydrochloride S/F
Reactant of Route 5
Isoetharine hydrochloride S/F
Reactant of Route 6
Reactant of Route 6
Isoetharine hydrochloride S/F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.